Cas no 93-56-1 (rac Styrene Glycol)

rac Styrene Glycol structure
rac Styrene Glycol structure
Nome del prodotto:rac Styrene Glycol
Numero CAS:93-56-1
MF:C8H10O2
MW:138.163802623749
MDL:MFCD00003546
CID:34708
PubChem ID:7149

rac Styrene Glycol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Phenylethane-1,2-diol
    • (+/-)-Styrene glycol
    • Phenylethylene glycol
    • (+/-)-1-Phenyl-1,2-ethanediol
    • (±)-1-Phenyl-1,2-ethanediol
    • 1-Phenyl-1,2-ethanediol
    • rac Styrene Glycol
    • Styrene Glycol
    • Phenylethanediol
    • 1,2-Ethanediol, 1-phenyl-
    • Phenyl glycol
    • Phenyl-1,2-ethanediol
    • Styrolyl alcohol
    • Phenylethane-1,2-diol
    • Fenylglycol
    • 1-Phenylethylene glycol
    • 1,2-Dihydroxy-1-phenylethane
    • 1,2-Dihydroxyethylbenzene
    • 1,2-Ethanediol, phenyl-
    • Fenylglycol [Czech]
    • 1-Fenyl-1,2-ethandiol
    • Phenyl glycol ether
    • alpha,beta-Dihydroxyethylbenzene
    • 1-Fenyl-1,2-ethandiol [Czech]
    • .alpha.,.beta.-Dihydr
    • (+)-1-phenyl-1,2-ethanediol
    • 1,2-Ethanediol, phenyl- (6CI, 7CI)
    • 1-Phenyl-1,2-ethanediol (ACI)
    • (1,2-Dihydroxyethyl)benzene
    • (RS)-1-Phenyl-1,2-ethanediol
    • (±)-Phenyl glycol
    • (±)-Phenyl-1,2-ethanediol
    • (±)-Styrene glycol
    • 1,2-Dihydroxy-2-phenylethane
    • 1-Phenyl-1,2-glycol
    • cis-1-Phenyl-1,2-ethanediol
    • NSC 406601
    • α,β-Dihydroxyethylbenzene
    • β-Hydroxy-β-phenylethanol
    • SY017542
    • AKOS004903345
    • UNII-2ZAC511UK8
    • 93-56-1
    • EINECS 202-258-1
    • DTXSID8042422
    • 2-phenyl-2-hydroxyethanol
    • (S)-(+)-alpha,beta-Dihydroxyethylbenzene; (S)-(+)-Styrene glycol
    • alpha-(hydroxymethyl)benzylalcohol
    • STYRENE GLYCOL, (+/-)-
    • FD10472
    • DB-057411
    • AI3-03789
    • .alpha.,.beta.-Dihydroxyethylbenzene
    • BRN 1306723
    • CAS-93-56-1
    • 1-phenyl-1
    • NS00021395
    • SY049723
    • NSC406601
    • EN300-111545
    • 4-06-00-05939 (Beilstein Handbook Reference)
    • Q26841299
    • NCIOpen2_003573
    • STYRENE GLYCOL [MI]
    • NCGC00255814-01
    • SCHEMBL24750
    • MFCD00003546
    • SB44462
    • 1-Phenyl-1,2-ethanediol, 97%
    • CHEBI:183269
    • Tox21_302040
    • 2ZAC511UK8
    • (R)-(-)-alpha,beta-Dihydroxyethylbenzene; (R)-(-)-Stryrene glycol
    • 1-phenyl-ethane-1,2-diol
    • SB44621
    • NSC-406601
    • SY017543
    • DTXCID6022422
    • HY-W015788
    • AS-11660
    • alpha-(hydroxymethyl)benzyl alcohol
    • CHEMBL3188703
    • CS-W016504
    • P0686
    • ( inverted exclamation markA)-1-Phenyl-1 pound not2-ethanediol
    • DB-011656
    • MDL: MFCD00003546
    • Inchi: 1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
    • Chiave InChI: PWMWNFMRSKOCEY-UHFFFAOYSA-N
    • Sorrisi: OCC(C1C=CC=CC=1)O
    • BRN: 1306723

Proprietà calcolate

  • Massa esatta: 138.068
  • Massa monoisotopica: 138.068
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 87.3
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 0.4
  • Superficie polare topologica: 40.5

Proprietà sperimentali

  • Colore/forma: Ago bianco come cristalli.
  • Densità: 1.0742 (rough estimate)
  • Punto di fusione: 65.0 to 68.0 deg-C
  • Punto di ebollizione: 82°C/1mmHg(lit.)
  • Punto di infiammabilità: 160°C
  • Indice di rifrazione: 1.5340 (estimate)
  • Coefficiente di ripartizione dell'acqua: almost transparency
  • PSA: 40.46000
  • LogP: 0.71230
  • Merck: 8861
  • FEMA: 3469
  • Solubilità: Solubile in acqua, alcool, etere e benzene, leggermente solubile in etere di petrolio, ma solubile in etere di petrolio caldo.

rac Styrene Glycol Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P264-P270-P301+P312+P330-P501
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S24/25
  • RTECS:KI2500000
  • TSCA:Yes
  • Condizioni di conservazione:Store below +30°C.

rac Styrene Glycol Dati doganali

  • CODICE SA:29062900

rac Styrene Glycol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM255874-500g
1-Phenylethane-1,2-diol
93-56-1 95%
500g
$421 2022-06-09
abcr
AB140664-25 g
Phenylethylene glycol, 97%; .
93-56-1 97%
25 g
€102.30 2023-07-20
Enamine
EN300-111545-0.1g
1-phenylethane-1,2-diol
93-56-1 95%
0.1g
$364.0 2023-10-27
Enamine
EN300-111545-1.0g
1-phenylethane-1,2-diol
93-56-1
1g
$28.0 2023-06-09
Enamine
EN300-111545-2.5g
1-phenylethane-1,2-diol
93-56-1 95%
2.5g
$810.0 2023-10-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-GF809-1g
rac Styrene Glycol
93-56-1 98%
1g
¥41.0 2022-06-10
abcr
AB140664-5 g
Phenylethylene glycol, 97%; .
93-56-1 97%
5 g
€65.10 2023-07-20
eNovation Chemicals LLC
D751385-500g
1,2-Ethanediol, 1-phenyl-
93-56-1 97%
500g
$385 2024-06-06
TRC
S687810-1g
rac Styrene Glycol
93-56-1
1g
$ 64.00 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018708-5g
rac Styrene Glycol
93-56-1 98%
5g
¥40 2024-05-20

rac Styrene Glycol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Sodium carbonate (hydrotalcite-like reaction product with metal salts) ,  Aluminum chloride (hydrotalcite-like reaction product with metal salts) ,  Cupric chloride (hydrotalcite-like reaction product with metal salts) ,  Osmium trichloride (hydrotalcite-like reaction product with metal salts) Solvents: Toluene ,  Water ;  6 h, 60 °C
Riferimento
The Os/Cu-Al-hydrotalcite catalyzed hydroxylation of alkenes
Friedrich, Holger B.; Govender, Mayashree; Makhoba, Xolani; Ngcobo, T. Dennis; Onani, Martin O., Chemical Communications (Cambridge, 2003, (23), 2922-2923

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Divinylbenzene-styrene copolymer (acylated, reduced, and sulfonated) Solvents: Water ;  30 min, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Hydrophobic, low-loading and alkylated polystyrene-supported sulfonic acid for several organic reactions in water: remarkable effects of both the polymer structures and loading levels of sulfonic acids
Iimura, Shinya; Manabe, Kei; Kobayashi, Shu, Organic & Biomolecular Chemistry, 2003, 1(14), 2416-2418

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Osmium tetroxide ,  6-[[(8α,9R)-9-[[4-[[(8α,9R)-10,11-Dihydro-6′-methoxycinchonan-9-yl]oxy]-1-phthal…
Riferimento
Asymmetric dihydroxylation using heterogenized cinchona alkaloid ligands on mesoporous silica
Lee, H. M.; Kim, S.-W.; Hyeon, T.; Kim, B. M., Tetrahedron: Asymmetry, 2001, 12(11), 1537-1541

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  1 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
One-pot synthesis of enantiomerically pure 1,2-diols: asymmetric reduction of aromatic α-oxo aldehydes catalyzed by Candida parapsilosis ATCC 7330
Mahajabeen, Pula; Chadha, Anju, Tetrahedron: Asymmetry, 2011, 22(24), 2156-2160

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 70 °C
1.2 Reagents: Acetone
Riferimento
Enantiopure Chiral (2,4,6-Triisopropylbenzoyl)oxy-[D1]methyllithium: Configurational Stability, Reactions, and Mechanistic Studies
Kapeller, Dagmar C.; Hammerschmidt, Friedrich, Journal of Organic Chemistry, 2009, 74(6), 2380-2388

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  2-Chloroethylamine hydrochloride Catalysts: Tetrabutylammonium bromide Solvents: Water ;  40 °C
Riferimento
Synthesis method of phenyl glycol from styrene oxide and 2-chloroethylamine hydrochloride
, China, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Water ,  Oxygen Catalysts: Barium(2+), pentaaqua-, (SP-4-1)-bis[2,5-pyridinedicarboxylato(2-)-κN1,κO2]cupra… Solvents: Acetonitrile ;  2 h, 40 °C
Riferimento
Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions Sequentially
Saha, Debraj; Hazra, Dipak K.; Maity, Tanmoy; Koner, Subratanath, Inorganic Chemistry, 2016, 55(12), 5729-5731

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-[(4S)-2,2,2′,2′-tetramethyl[4,4′-bi-1,3-b… Solvents: Ethanol ;  12 h, 3 MPa, 60 °C; 60 °C → rt
Riferimento
Asymmetric hydrogenation of α-hydroxy ketones: a reaction sensitive toward electronic effect of substrates
Xu, Hui; Meng, Qing-Hua; Zhang, Zhao-Guo, Chinese Journal of Chemistry, 2008, 26(9), 1656-1658

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ,  Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]ruthenium Solvents: Methanol ;  14 h, 3 MPa, 110 °C
Riferimento
Method for producing alcohol by catalytic hydrogenation of lactone or carboxylic acid ester in liquid phase
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Stereoisomer of chloro[4-methyl-N-[(1S,2S)-2-[(R)-[4-[(1,2,3,4,5,6-η)-4-methylph… ;  2 h, 60 °C
Riferimento
Preparation of ruthenium-diamine complexes as asymmetric reduction catalysts
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ;  30 min, 25 °C
Riferimento
Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxides
Dalpozzo, Renato; Nardi, Monica; Oliverio, Manuela; Paonessa, Rosina; Procopio, Antonio, Synthesis, 2009, (20), 3433-3438

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Riferimento
Reduction of aromatic and aliphatic keto esters using sodium borohydride/MeOH at room temperature: a thorough investigation
Kim, Juryoung; De Castro, Kathlia A.; Lim, Minkyung; Rhee, Hakjune, Tetrahedron, 2010, 66(23), 3995-4001

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN][(1,… Solvents: Methanol ;  16 h, 100 atm, 50 °C
Riferimento
Sulfonate hydrogenation catalyst and method of producing alcohol compound using the same
, United States, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Manganese(1+), tricarbonyl[N-[2-(diphenylphosphino-κP)ethyl]-2-pyridinemethanami… Solvents: 1,4-Dioxane ;  16 h, 50 bar, rt → 140 °C
Riferimento
Hydrogenation of CO2-Derived Carbonates and Polycarbonates to Methanol and Diols by Metal-Ligand Cooperative Manganese Catalysis
Zubar, Viktoriia; Lebedev, Yury ; Azofra, Luis Miguel ; Cavallo, Luigi ; El-Sepelgy, Osama ; et al, Angewandte Chemie, 2018, 57(41), 13439-13443

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2,2,2-Trifluoro-1-phenylethanone Solvents: Acetonitrile ,  tert-Butanol ,  Water ;  3 - 18 h, rt
1.2 Reagents: Thiourea ;  18 h, rt
Riferimento
Organocatalytic Synthesis of Thiiranes from Alkenes
Tsoukaki, Anna; Skolia, Elpida; Triandafillidi, Ierasia; Kokotos, Christoforos G., European Journal of Organic Chemistry, 2022, 2022(34),

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Water Catalysts: Sulfuric acid, monododecyl ester, zirconium(4+) salt (4:1) ;  7 min, reflux
Riferimento
An Environmentally Benign Catalytic Method for Efficient and Selective Nucleophilic Ring Opening of Oxiranes by Zirconium Tetrakis(dodecyl Sulfate)
Jafarpour, Maasoumeh; Rezaeifard, Abdolreza; Aliabadi, Marzieh, Helvetica Chimica Acta, 2010, 93(3), 405-413

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Amberlyst 15 Solvents: Methanol ;  3 h, rt
Riferimento
Novel formal synthesis of stereospecifically C-6 deuterated D-glucose employing configurationally stable alkoxymethyllithiums
Kapeller, Dagmar C.; Hammerschmidt, Friedrich, Tetrahedron, 2010, 66(3), 591-598

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium, [2,3-dimethyl-1-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl… Solvents: Acetone ,  tert-Butanol ,  Water ;  36 h, rt; rt → 20 °C
Riferimento
Fluorous osmium tetraoxide (FOsO4). A recoverable and reusable catalyst for dihydroxylation of olefins
Huang, Yangen; Meng, Wei-Dong; Qing, Feng-Ling, Tetrahedron Letters, 2004, 45(9), 1965-1968

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Water ;  4 h, rt → 60 °C
Riferimento
Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates
Ferrari, Thomas ; Blum, Caitlin ; Amini-Rentsch, Lara; Brodard, Pierre; Dabros, Michal ; et al, Organic Process Research & Development, 2022, 26(9), 2614-2623

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Water Solvents: Acetone ;  2 h, rt
Riferimento
Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts
Das, Sayantani; Asefa, Tewodros, ACS Catalysis, 2011, 1(5), 502-510

rac Styrene Glycol Raw materials

rac Styrene Glycol Preparation Products

rac Styrene Glycol Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:93-56-1)1-Phenyl-1,2-ethanediol
Numero d'ordine:1661496
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:00
Prezzo ($):discuss personally
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:93-56-1)rac Styrene Glycol
Numero d'ordine:A844633
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):512.0
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